molecular formula C26H21FN4O3S B2543790 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536708-31-3

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2543790
CAS No.: 536708-31-3
M. Wt: 488.54
InChI Key: ZKJHLBABWCKKBM-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused tricyclic core structure, a 4-ethoxyphenyl substituent at position 3, and a thioacetamide side chain linked to a 2-fluorophenyl group. The ethoxy group at the 4-position of the phenyl ring and the fluorine atom on the acetamide moiety are critical for optimizing solubility and target interaction, as suggested by structure-activity relationship (SAR) studies of analogous compounds .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S/c1-2-34-17-13-11-16(12-14-17)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)35-15-22(32)28-21-10-6-4-8-19(21)27/h3-14,29H,2,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHLBABWCKKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S, with a molecular weight of 484.57 g/mol. Its structure features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures can interact with various biological targets, including:

  • Toll-like Receptors (TLRs) : Certain derivatives of pyrimido[5,4-b]indoles have been shown to selectively stimulate TLR4 in human and mouse cells, leading to the activation of NFκB and subsequent cytokine production. This pathway is crucial for innate immune response modulation .
  • Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation and survival, similar to other pyrimidine derivatives. For instance, studies have reported that certain pyrimidine-based compounds inhibit MEK1/2 kinases, affecting cancer cell lines like MV4-11 and MOLM13 .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
TLR ActivationSelective stimulation of TLR4
Cytokine ProductionInduction of IL-6 and IP-10
Kinase InhibitionInhibition of MEK1/2
Anticancer ActivityGrowth inhibition in leukemia cells

Case Studies

  • TLR4 Stimulation : A high-throughput screening identified substituted pyrimido[5,4-b]indoles as potent stimulators of TLR4. Modifications at specific positions (e.g., N-3 and N-5) affected the cytokine profile produced by immune cells, suggesting that structural variations can tailor immune responses .
  • Anticancer Properties : In vitro studies demonstrated that related compounds inhibited the proliferation of acute leukemia cell lines at micromolar concentrations. The mechanism involved downregulation of phospho-ERK1/2 signaling pathways, indicating potential therapeutic applications in hematological malignancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives share a common core but differ in substituents at position 3 of the indole ring and the acetamide side chain. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, synthetic yields, and biological activities.

Key Findings:

Substituent Effects on Activity: Position 3 Modifications: The phenyl group at position 3 (e.g., compound 32 ) is common in TLR4-active analogs. Acetamide Side Chain: Bulky substituents like tert-butyl (compound 32) or 3,3-dimethylbutyl (compound 28) reduce steric hindrance, correlating with moderate yields (39.7–60%) . The 2-fluorophenyl group in the target compound introduces electronegativity, which could influence binding kinetics.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., compound 32 ) achieves higher purity but variable yields (39.7–67%). Conventional methods (e.g., compound 28 ) rely on coupling reagents like HATU, with yields dependent on amine reactivity.

Physicochemical Properties :

  • The trifluoromethoxy group in ZINC2720569 increases lipophilicity (ClogP ~3.8), whereas the 4-ethylphenyl group in compound 8 balances solubility and membrane permeability.

Notes

Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and SAR trends.

SAR Insights : Optimal TLR4 activity requires a balance between hydrophobic substituents (e.g., ethoxyphenyl) and polar acetamide groups. Fluorine atoms may enhance metabolic stability .

Synthetic Challenges : Low yields in tert-butyl derivatives (e.g., compound 32) suggest steric effects during coupling, necessitating optimized conditions for the target compound’s 2-fluorophenyl group .

Q & A

Q. Validation Methods :

  • CRISPR Knockouts : TLR4⁻/⁻ macrophages to assess activity loss .
  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified kinases .

How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?

Q. Advanced Research Focus

  • pH Stability : Degrades rapidly at pH <5 (t₁/₂: 2h vs. 24h at pH 7.4) due to thioacetamide hydrolysis .
  • Formulation Strategies : Encapsulation in PEGylated liposomes improves plasma stability (t₁/₂: 8h vs. 2h free) .

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